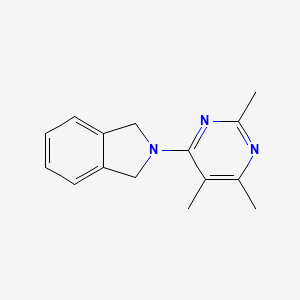
6-(difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-N-(4-methanesulfonylphenyl)-2-methylpyrimidin-4-amine, or DFMPP, is a synthetic small molecule that has been used in a variety of scientific research applications. It is a structural analogue of the neurotransmitter dopamine and is used to study the effects of dopamine in the brain. DFMPP is a versatile compound with a wide range of applications in biochemistry and physiology. In
科学的研究の応用
DFMPP has a wide range of applications in scientific research. It has been used to study the effects of dopamine on the brain, as it is a structural analogue of the neurotransmitter. It has been used to study the effects of dopamine receptor agonists and antagonists on the brain, as well as to study the effects of dopamine on reward pathways. Additionally, DFMPP has been used to study the effects of dopamine on behavior and cognition.
作用機序
DFMPP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain. Specifically, it binds to D2 and D3 receptors, which are involved in reward pathways and behavior. By binding to these receptors, DFMPP activates the reward pathways and can influence behavior.
Biochemical and Physiological Effects
DFMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in reward-seeking behavior. Additionally, it has been shown to increase levels of the neurotransmitter serotonin, which can lead to an increase in mood and a decrease in anxiety. DFMPP has also been shown to increase levels of the neurotransmitter norepinephrine, which can lead to an increase in alertness and focus.
実験室実験の利点と制限
DFMPP has several advantages and limitations when used in lab experiments. One advantage is that it is a relatively inexpensive compound and can be synthesized from commercially available starting materials. Additionally, it has a wide range of applications in scientific research, making it a versatile compound. A limitation of DFMPP is that it is not as potent as other dopamine agonists, making it less suitable for certain experiments. Additionally, it has a relatively short half-life and is rapidly metabolized, making it unsuitable for certain long-term experiments.
将来の方向性
For DFMPP include further research into its effects on reward pathways and behavior, as well as its potential therapeutic applications. Additionally, further research into its effects on other neurotransmitters, such as serotonin and norepinephrine, could lead to a better understanding of its effects on mood and cognition. Furthermore, research into the development of more potent and longer-lasting analogues of DFMPP could lead to more effective therapeutic applications. Lastly, further research into the synthesis of DFMPP and its analogues could lead to more efficient and cost-effective synthesis methods.
合成法
DFMPP can be synthesized from commercially available starting materials. The synthesis begins with the reaction of 4-methanesulfonylphenyl isocyanide with 2-fluoro-6-methylpyrimidine in the presence of triethylamine. This reaction yields the desired product, DFMPP, in a yield of approximately 80%.
特性
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(4-methylsulfonylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(6-4-9)21(2,19)20/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDMCDBPCFYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457235.png)
![4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6457258.png)
![1-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B6457261.png)
![4-({4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6457264.png)
![2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457274.png)
![3-[3-(pyridin-2-yl)pyrrolidin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457275.png)
![2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6457277.png)
![2-cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457291.png)
![2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6457297.png)

![1-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-2,3-dihydro-1H-indole](/img/structure/B6457327.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)
![2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457347.png)